molecular formula C10H10N2 B2482122 3-Methylisoquinolin-8-amine CAS No. 80066-65-5

3-Methylisoquinolin-8-amine

Cat. No.: B2482122
CAS No.: 80066-65-5
M. Wt: 158.204
InChI Key: RXCINQIXGSTFHC-UHFFFAOYSA-N
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Description

3-Methylisoquinolin-8-amine is a heterocyclic aromatic amine, part of the isoquinoline family. Isoquinolines are known for their structural complexity and biological activity. This compound features a methyl group at the third position and an amine group at the eighth position on the isoquinoline ring. Isoquinolines are often found in natural alkaloids and have significant pharmacological properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methylisoquinolin-8-amine involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

3-methylisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCINQIXGSTFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A catalyst consisting of palladium-on-carbon (3/97 by weight; 5 g) is added to a solution of 5-bromo-3-methyl-8-nitroisoquinoline (10.8 g) in ethanol (200 cc). The suspension is stirred, whilst heating to the reflux temperature under a nitrogen atmosphere, and hydrazine hydrate (25 cc) is added dropwise in the course of 30 minutes. The mixture is then heated under reflux for a further 2 hours. The suspension is filtered hot through diatomaceous silica and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C. The residue is dissolved in 0.5 N aqueous hydrochloric acid (200 cc) and the resulting solution is extracted with methylene chloride (2×50 cc). The aqueous phase is then rendered alkaline to pH 10 by addition of sodium hydroxide and is extracted with methylene chloride (3×150 cc). The organic extracts are combined, washed with water, dried over magnesium sulphate and filtered and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C. to yield 8-amino-3-methylisoquinoline (4.4 g), which is a beige solid, m.p.=175° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

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